molecular formula C5H6N2O2S B14712236 2,4-Dimethyl-5-nitro-1,3-thiazole CAS No. 20751-81-9

2,4-Dimethyl-5-nitro-1,3-thiazole

Cat. No.: B14712236
CAS No.: 20751-81-9
M. Wt: 158.18 g/mol
InChI Key: BYPDKSUPMPAFPC-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-nitro-1,3-thiazole is a nitro-substituted thiazole derivative of significant interest in medicinal chemistry and organic synthesis. The thiazole ring is a privileged scaffold in drug discovery, found in a wide range of FDA-approved medicines spanning antibacterial, antifungal, antitumor, and anti-inflammatory classes . The presence of both methyl and nitro functional groups on the thiazole core makes this compound a valuable intermediate for further chemical exploration. Researchers can utilize the nitro group as a handle for synthetic modification, enabling the creation of diverse libraries of compounds for biological screening . Thiazoles, particularly those with nitro substituents, are frequently investigated for their antimicrobial and antiprotozoal potential, as this structural motif is known to interact with various biological targets . This compound is provided for research use only and is intended for qualified laboratory professionals to facilitate the development of novel bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20751-81-9

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

2,4-dimethyl-5-nitro-1,3-thiazole

InChI

InChI=1S/C5H6N2O2S/c1-3-5(7(8)9)10-4(2)6-3/h1-2H3

InChI Key

BYPDKSUPMPAFPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2,4 Dimethyl 5 Nitro 1,3 Thiazole and Analogous Nitrated Thiazole Derivatives

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Construction

The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. researchgate.netresearchgate.net These approaches are broadly categorized into adaptations of well-established reactions and the development of novel cyclization and condensation techniques.

Adaptations of the Hantzsch Thiazole Synthesis for 2,4-Disubstituted Systems

The Hantzsch thiazole synthesis, first described in 1887, remains a fundamental and widely utilized method for constructing the thiazole core. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comnih.gov The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles, including 2,4-disubstituted systems. researchgate.netresearchgate.net

The classical Hantzsch method has been adapted and refined to improve yields, expand substrate scope, and create more complex thiazole-containing structures. researchgate.net For instance, the reaction can be carried out under various conditions, including in the presence of catalysts or using microwave irradiation to accelerate the reaction. nih.govnih.gov A notable example for the synthesis of 2,4-dimethylthiazole (B1360104) involves the reaction of chloroacetone (B47974) with thioacetamide (B46855). orgsyn.org An alternative and often preferred approach involves generating the thioacetamide in situ from acetamide (B32628) and phosphorus pentasulfide. orgsyn.org

The reaction conditions can significantly influence the outcome. For example, performing the Hantzsch synthesis under acidic conditions can alter the regioselectivity of the cyclization, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

Intramolecular Cyclization and Condensation Reactions in Thiazole Formation

Beyond the Hantzsch synthesis, intramolecular cyclization and condensation reactions represent another critical avenue for thiazole ring formation. researchgate.netnih.gov These methods often involve the construction of a precursor molecule containing all the necessary atoms for the thiazole ring, which then undergoes a ring-closing reaction.

One such approach involves the cyclization of 1,3-thiaza-1,3-butadienes. These intermediates can be converted into various five-membered heterocyclic rings, including 4,5-dihydro-1,3-thiazoles and 1,3-thiazoles, through oxidative ring closure. semanticscholar.org Another strategy involves the base-induced cyclization of active methylene (B1212753) isocyanides with methyl arene- and hetarenecarbodithioates to yield 4,5-disubstituted thiazoles. organic-chemistry.org

Furthermore, solid-phase synthesis techniques have been employed for the macrocyclization of thiazole-containing cyclopeptides, demonstrating the utility of intramolecular reactions in complex molecule synthesis. nih.gov

Advanced Strategies for Nitrated Heterocyclic Scaffolds

The introduction of a nitro group onto a heterocyclic scaffold is a key step in the synthesis of many biologically active compounds. Advanced strategies for creating nitrated heterocyclic systems often involve direct nitration of the pre-formed heterocycle or the use of nitrated building blocks in the ring-forming reaction.

The nitration of heterocyclic compounds can be challenging due to the potential for side reactions and the deactivating effect of the nitro group. Therefore, the choice of nitrating agent and reaction conditions is crucial. Common nitrating agents include nitric acid, mixtures of nitric and sulfuric acids, and nitric acid with ammonium (B1175870) nitrate. nih.gov For example, the nitration of 2,6,8,12-tetraacetyl-2,4,6,8,10,12-hexaazaisowurtzitane derivatives has been studied using different nitrating systems to produce the high-energy material CL-20. nih.gov

In the context of thiazoles, the synthesis of 5-nitro-substituted derivatives is of particular interest. For example, the synthesis of 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives highlights a multi-step approach where the nitrated furan (B31954) moiety is incorporated early in the synthetic sequence. nih.gov

Targeted Synthesis of 2,4-Dimethyl-1,3-thiazole Derivatives

The synthesis of specifically substituted thiazoles, such as 2,4-dimethyl-1,3-thiazole and its derivatives, requires a targeted approach that carefully considers the selection of precursors and the sequence of reactions.

Precursors and Intermediate Derivatization for 2,4-Dimethyl-1,3-thiazole Carbonyl Moieties

The synthesis of 2,4-dimethyl-1,3-thiazole itself is well-documented. A common laboratory preparation involves the reaction of chloroacetone with acetamide in the presence of phosphorus pentasulfide. orgsyn.org The chloroacetone provides the three-carbon backbone, including the C4-methyl group and the C5-carbon, while the acetamide serves as the source for the nitrogen and the C2-methyl group.

Further derivatization of the 2,4-dimethylthiazole scaffold, particularly at the 5-position to introduce a carbonyl moiety, is a key step towards the synthesis of more complex molecules. For instance, the bromination of 5-acetyl-4-methyl-2-(methylamino)thiazole yields 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, a versatile intermediate for the synthesis of di-, tri-, and tetrathiazole derivatives. nih.gov

Nitration Reactions for Introducing the 5-Nitro Group in 2,4-Dimethylthiazoles

The introduction of a nitro group at the 5-position of the 2,4-dimethylthiazole ring is a critical transformation for accessing 2,4-dimethyl-5-nitro-1,3-thiazole. Direct nitration of 2,4-dimethylthiazole is a potential route. The nitration of thiazoles can be achieved using various nitrating agents, but the conditions must be carefully controlled to achieve the desired regioselectivity and avoid decomposition. acs.org

While specific details on the direct nitration of 2,4-dimethylthiazole to yield the 5-nitro derivative are not extensively detailed in the provided search results, general methods for thiazole nitration suggest that a mixture of nitric acid and sulfuric acid could be employed. The electron-donating methyl groups at the 2- and 4-positions would likely direct the electrophilic nitration to the 5-position.

An alternative approach would be to construct the ring from a nitrated precursor. However, the direct nitration of the pre-formed 2,4-dimethylthiazole ring is a more convergent and likely strategy.

Regioselectivity and Reaction Conditions for 5-Nitration

The introduction of a nitro group onto a thiazole ring is a classic example of an electrophilic aromatic substitution. The regioselectivity of this reaction is highly dependent on the substituents already present on the thiazole ring and the specific reaction conditions employed. For 2,4-dimethylthiazole, the target is the C5 position.

Calculated pi-electron density marks the C5 position as the primary site for electrophilic substitution in the thiazole ring. wikipedia.org This inherent reactivity makes direct nitration a feasible, albeit sensitive, process. The electrophile, typically the nitronium ion (NO₂⁺), is generated from a mixture of strong acids, most commonly concentrated nitric acid and sulfuric acid. masterorganicchemistry.com

Studies on analogous compounds, such as 2-amino-4-methylthiazole, provide significant insight into the factors controlling the position of nitration. When nitrated with one equivalent of nitric acid in cold sulfuric acid, a competition between N-nitration (at the 2-amino group) and C-nitration (at the 5-position) is observed. Lower reaction temperatures tend to favor the formation of the nitramine derivative, whereas higher temperatures promote the formation of the 5-nitro compound. cdnsciencepub.com This suggests that temperature control is a critical parameter for achieving regioselectivity at the C5 position.

Furthermore, the dinitration of 2-amino-4-alkylthiazoles using excess nitric acid in concentrated sulfuric acid at low temperatures can lead to the formation of alkyl-2-nitramino-5-nitrothiazoles. cdnsciencepub.com This again highlights that the C5 position is susceptible to electrophilic attack, even in a ring already bearing a deactivating nitroamino group. The nitration of 2-acetamidothiazole (B125242) derivatives has also been shown to yield 5-nitro products, demonstrating another route to functionalize this specific position. cdnsciencepub.com

Multi-component and One-pot Synthetic Pathways for Thiazole Derivatives

Multi-component reactions (MCRs) and one-pot syntheses have become powerful tools in modern organic chemistry for constructing complex molecules like thiazole derivatives efficiently. These strategies offer advantages such as atom economy, reduced waste, and simplified procedures by combining several reaction steps without isolating intermediates. researchgate.net

The Hantzsch thiazole synthesis, a cornerstone reaction involving the condensation of an α-haloketone and a thioamide-containing compound, has been adapted for one-pot procedures. orgsyn.orgprepchem.com For instance, thiazole derivatives can be prepared in a one-pot reaction involving α-haloketones, thiourea (B124793), and substituted o-hydroxybenzaldehydes under solvent-free conditions. prepchem.comresearchgate.net

Novel multi-component approaches continue to be developed. A chemoenzymatic one-pot synthesis of thiazole derivatives has been achieved using trypsin from porcine pancreas as a catalyst. researchgate.net This method involves the reaction of secondary amines, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate, producing high yields under mild conditions. researchgate.net Another strategy employs a three-component reaction of an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides, catalyzed by reusable NiFe₂O₄ nanoparticles in an ethanol:water system. chemicalbook.comchemicalbook.com

These one-pot and multi-component methods provide versatile and efficient pathways to a wide array of substituted thiazoles, showcasing the adaptability of thiazole synthesis to modern synthetic demands.

Green Chemistry Principles and Sustainable Approaches in Thiazole Synthesis

In response to growing environmental concerns, green chemistry principles are increasingly being integrated into the synthesis of thiazole derivatives. semanticscholar.orgacs.org These approaches focus on using renewable starting materials, non-toxic catalysts, milder reaction conditions, and environmentally benign solvents to minimize waste and environmental impact. semanticscholar.orgnih.gov

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a key green chemistry technique, significantly accelerating reaction rates and often improving yields for thiazole synthesis. wikipedia.orgmasterorganicchemistry.com The Hantzsch synthesis, for example, has been adapted to microwave conditions, drastically reducing reaction times from hours to minutes compared to conventional heating methods. cdnsciencepub.com

Several studies have demonstrated the effectiveness of microwave irradiation. One approach involves the iodine-mediated condensation of a ketone with thiourea in DMF under microwave heating for just 5-6 minutes. masterorganicchemistry.com Another microwave-assisted, three-component synthesis prepares novel thiazolyl-pyridazinediones using chitosan (B1678972) as a natural, biodegradable biocatalyst. libretexts.org These methods not only offer speed and efficiency but also align with green chemistry goals by reducing energy consumption and often allowing for cleaner reactions.

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis

Method Reaction Time Yield Reference
Conventional Reflux 8 hours Lower cdnsciencepub.com
Microwave-Assisted A few minutes Higher masterorganicchemistry.comcdnsciencepub.com

Solvent-Free and Environmentally Benign Reaction Media

A major focus of green thiazole synthesis is the reduction or elimination of hazardous organic solvents. This has led to the development of solvent-free reaction conditions and the use of green solvents like water or deep eutectic solvents (DES). acs.org

Solvent-free synthesis of functionalized thiazoles has been achieved through a one-pot reaction of acid chlorides, ammonium thiocyanate, tetramethylguanidine, and α-bromocarbonyl compounds at room temperature. This method offers high yields and a simple work-up procedure. The Hantzsch synthesis has also been successfully performed under solvent-free conditions by grinding the reactants together in a mortar and pestle. prepchem.comresearchgate.net

Water, as an environmentally benign solvent, has been employed in the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles by refluxing dithiocarbamates and α-halocarbonyl compounds without a catalyst. More advanced systems use biocatalysts like lipase (B570770) in an aqueous medium, sometimes enhanced with ultrasound, to produce 2,4-disubstituted thiazoles. Additionally, eco-friendly solvent systems such as a mixture of L-proline and ethylene (B1197577) glycol have been developed for the synthesis of complex structures like thiazolo[5,4-d]thiazoles.

Catalytic Systems in Thiazole Synthesis, including Magnetically Recoverable Catalysts

The development of efficient and reusable catalysts is a cornerstone of sustainable chemistry. In thiazole synthesis, a variety of catalytic systems are employed, with a significant trend towards heterogeneous and easily recoverable catalysts.

Biocatalysts, such as lipase and chitosan, offer an eco-friendly option, promoting reactions under mild conditions. Lipase, for instance, has been used to catalyze the condensation of aryl ethanones and thioamides in water.

A major advancement has been the use of magnetic nanoparticles as catalyst supports. These catalysts, often composed of an iron oxide (Fe₃O₄) core functionalized with active catalytic sites, offer high stability and efficiency. Their key advantage is the ease of separation from the reaction mixture using an external magnet, allowing for simple recovery and reuse over multiple reaction cycles with minimal loss of activity. This has been successfully applied in the one-pot, three-component synthesis of thiazole scaffolds using NiFe₂O₄ nanoparticles. chemicalbook.comchemicalbook.com The application of magnetically recoverable nanocatalysts represents a significant step towards creating truly sustainable and efficient chemical manufacturing processes.

Chemical Reactivity and Reaction Mechanisms of 2,4 Dimethyl 5 Nitro 1,3 Thiazole

Electrophilic Substitution Patterns on the Thiazole (B1198619) Ring System

The thiazole ring is generally susceptible to electrophilic aromatic substitution. In an unsubstituted thiazole, the C5 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. pharmaguideline.comchemicalbook.com The sulfur atom acts as an electron donor, and the lone pair of electrons on the nitrogen atom directs electrophiles to this position. pharmaguideline.comnumberanalytics.com

However, in 2,4-Dimethyl-5-nitro-1,3-thiazole, the situation is drastically different. The presence of the strongly electron-withdrawing nitro group at the C5 position significantly deactivates the entire thiazole ring towards electrophilic attack. This deactivation arises because the nitro group withdraws electron density from the π-system, making it less attractive to electron-deficient electrophiles. Consequently, further electrophilic substitution on the aromatic ring of this compound is strongly inhibited and would require harsh reaction conditions. Any potential electrophilic attack, if forced, would be directed by the existing methyl groups, but the overriding deactivating effect of the nitro group makes such reactions unfavorable. This phenomenon is consistent with observations in other heterocyclic systems where the introduction of a nitro group reduces the ring's electron richness and decreases its reactivity toward electrophiles. youtube.com

Nucleophilic Substitution Reactions and Positional Reactivity of Thiazoles

The thiazole ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at the C2 position. pharmaguideline.comchemicalbook.com This reactivity can be enhanced by the presence of electron-withdrawing substituents.

Influence of the Nitro Group on Nucleophilic Attack and Inhibition of Electrophilic Substitution

The nitro group at the C5 position plays a dual role in the reactivity of the thiazole ring. As a potent electron-withdrawing group (a -T and -I group), it deactivates the ring towards electrophilic substitution, as discussed previously. ias.ac.in Conversely, this withdrawal of electron density makes the thiazole ring highly susceptible to nucleophilic aromatic substitution (SNAr).

The nitro group activates the ring for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In the case of this compound, a strong nucleophile could potentially attack one of the ring carbons, with the negative charge being delocalized onto the nitro group. More commonly, the nitro group itself can act as a leaving group if a suitable nucleophile attacks the C5 position, a reaction well-documented in nitroaromatic chemistry.

Reactivity of Substituents at Positions 2, 4, and 5 of the Thiazole Ring

The substituents on the this compound core each exhibit characteristic reactivity.

Position 2: The methyl group at the C2 position is particularly reactive. The proton on this methyl group is acidic because the resulting carbanion is stabilized by the adjacent electronegative nitrogen atom. nih.gov This allows the 2-methyl group to undergo deprotonation with a strong base, followed by condensation reactions with electrophiles like aldehydes (e.g., benzaldehyde) and ketones. ias.ac.in Halogens placed at the C2 position are readily displaced by nucleophiles. ias.ac.in

Position 4: The methyl group at the C4 position is less acidic and less reactive than the methyl group at C2.

Position 5: The nitro group at C5 is the most significant functional group in terms of reactivity. Besides activating the ring to nucleophilic attack, it can be readily displaced by strong nucleophiles. Furthermore, it is the primary site for reduction reactions.

PositionSubstituentInfluence on Reactivity
C2 Methyl (-CH₃)Acidic protons allow for condensation reactions. ias.ac.innih.gov
C4 Methyl (-CH₃)Less reactive than the C2-methyl group.
C5 Nitro (-NO₂)Strongly deactivates the ring for electrophilic substitution; Activates the ring for nucleophilic substitution; Can act as a leaving group; Site of reduction. ias.ac.in

Oxidation and Reduction Pathways of the Thiazole Nucleus

The thiazole ring itself is generally resistant to oxidation. slideshare.net However, the substituents, particularly the nitro group, are susceptible to transformation.

Oxidation: While the thiazole ring is stable, oxidation can sometimes occur at the sulfur atom under specific conditions using oxidizing agents like mCPBA, leading to a non-aromatic sulfoxide (B87167) or sulfone. wikipedia.org The nitrogen atom can also be oxidized to form a thiazole N-oxide. wikipedia.org The 2-methyl group can be oxidized, a reaction characteristic of methyl groups at the activated C2 position of the thiazole ring. ias.ac.in

Reduction: The most important reaction in this context is the reduction of the C5-nitro group. This transformation is a key step in the derivatization of this compound. The nitro group can be selectively reduced to an amino group (-NH₂) using a variety of standard reducing agents, affording 5-amino-2,4-dimethylthiazole.

ReagentProduct
Fe / NH₄Cl, H₂O, EtOH5-amino-2,4-dimethylthiazole
SnCl₂, HCl5-amino-2,4-dimethylthiazole
Catalytic Hydrogenation (e.g., H₂, Pd/C)5-amino-2,4-dimethylthiazole

This reduction is a critical strategy as the resulting amine is a versatile synthetic handle for further functionalization. acs.org

Ring-Opening and Rearrangement Mechanisms in Nitrated Thiazole Systems

Thiazole rings can undergo cleavage under certain conditions. Reductive ring-opening can be achieved using strong reducing agents like sodium in liquid ammonia. researchgate.net The course of this reaction is highly dependent on the nature of the substituents on the ring. researchgate.net For this compound, such a strong reduction would likely reduce the nitro group first before any ring cleavage occurs.

Ring-opening can also be initiated by nucleophilic attack, particularly at the C2 position, which can lead to the cleavage of the C-S bond. In some cases, nitrated thiadiazoles, which are structurally related, have been shown to undergo ring-opening to form thioketene (B13734457) intermediates that can then react with nucleophiles. nih.gov Brønsted acids can also promote the ring-opening and annulation of thiazole precursors. rsc.org

Functional Group Transformations and Derivatization Strategies on the Thiazole Core

The primary strategy for derivatizing this compound centers on the reactivity of its functional groups.

Reduction of the Nitro Group: As previously mentioned, the reduction of the C5-nitro group to a 5-amino group is the most synthetically useful transformation. acs.org The resulting 5-amino-2,4-dimethylthiazole is a valuable intermediate. The amino group can be:

Acylated to form amides.

Alkylated.

Diazotized to form a diazonium salt, which can then be converted to a variety of other functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.

Reactions of the C2-Methyl Group: The acidity of the C2-methyl protons allows for condensation reactions with aldehydes and other electrophiles, enabling the extension of the carbon chain at this position. ias.ac.in

Nucleophilic Aromatic Substitution: The displacement of the C5-nitro group by potent nucleophiles provides a direct route to introduce different substituents at this position.

These strategies allow for the transformation of this compound into a wide array of more complex molecules, making it a potentially useful building block in medicinal and materials chemistry. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2,4 Dimethyl 5 Nitro 1,3 Thiazole

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. cardiff.ac.uk For 2,4-Dimethyl-5-nitro-1,3-thiazole, the spectra would be dominated by vibrations of the thiazole (B1198619) ring, the methyl groups, and the nitro group.

Nitro Group (NO₂) Vibrations: The nitro group is expected to show two strong, characteristic stretching vibrations in the IR spectrum: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

Thiazole Ring Vibrations: The thiazole ring will exhibit a series of characteristic stretching and bending vibrations. C=N and C=C stretching vibrations are expected in the 1650-1450 cm⁻¹ region. C-S stretching vibrations are typically weaker and appear in the 800-600 cm⁻¹ range.

Methyl Group (CH₃) Vibrations: The methyl groups will show C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic C-H stretch) and bending (deformation) vibrations around 1460 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric).

Raman spectroscopy provides complementary information, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. researchgate.netias.ac.in For example, the C-S and C=C bonds of the ring might show strong Raman signals.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
NO₂Asymmetric Stretch1500 - 1570IR
NO₂Symmetric Stretch1300 - 1370IR
Thiazole RingC=N / C=C Stretches1450 - 1650IR/Raman
Thiazole RingRing Breathing/Deformation800 - 1200IR/Raman
Thiazole RingC-S Stretch600 - 800Raman
CH₃Asymmetric/Symmetric Stretch2850 - 3000IR/Raman
CH₃Asymmetric/Symmetric Bend1380 - 1460IR

Data based on characteristic vibrational frequencies of functional groups. nih.govscielo.org.zaresearchgate.netias.ac.in

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern upon ionization. nih.gov

For this compound (C₅H₆N₂O₂S), the molecular weight is approximately 174.18 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high precision.

The electron impact (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z ≈ 174. The fragmentation pattern would provide valuable structural information. Likely fragmentation pathways include:

Loss of a nitro group ([M - NO₂]⁺, m/z ≈ 128).

Loss of a methyl radical ([M - CH₃]⁺, m/z ≈ 159).

Cleavage of the thiazole ring, leading to smaller fragment ions. The fragmentation of the pyrimidine (B1678525) ring is often noted to be more stable than the connected thiazole ring in similar fused systems. sapub.org

Rearrangements and loss of neutral molecules like NO, CO, or HCN.

Analysis of the fragmentation of related compounds, such as 2,4-dimethylthiazole (B1360104), shows a stable molecular ion and fragmentation through the loss of a methyl group or acetonitrile. nist.gov The presence of the nitro group in the target compound would introduce additional, characteristic fragmentation pathways.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value (Predicted)Identity of FragmentPlausible Origin
174[C₅H₆N₂O₂S]⁺Molecular Ion (M⁺)
159[C₄H₃N₂O₂S]⁺[M - CH₃]⁺
128[C₅H₆NS]⁺[M - NO₂]⁺
113[C₅H₇NS]⁺[M - NO₂ + H]⁺ (rearrangement)
43[C₂H₃O]⁺ or [C₃H₇]⁺Fragment from ring cleavage

Predictions based on common fragmentation patterns of nitroaromatics and thiazoles. nih.govsapub.orgnist.govdocbrown.info

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related structures like 2,4-dimethyl-1,3-thiazole-5-carboxylic acid researchgate.net and 2,4-dibromothiazole (B130268) researchgate.net allows for predictions. The thiazole ring itself is expected to be largely planar. The nitro group may be slightly twisted out of the plane of the ring to minimize steric hindrance with the adjacent methyl group at C4.

The crystal packing would likely be influenced by weak C-H···O or C-H···N intermolecular hydrogen bonds involving the methyl groups and the nitro group or thiazole nitrogen of neighboring molecules. Halogen bonding is a dominant force in the structure of 2,4-diacetyl-5-bromothiazole, indicating the importance of specific intermolecular forces in the packing of substituted thiazoles. researchgate.net Analysis of a new crystal form of 3-nitro-1,2,4-triazole-5-one (NTO) also highlights how different packing arrangements can influence properties like density and thermal stability. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). The position of the maximum absorption (λ_max) is characteristic of the molecule's conjugated system.

For this compound, the presence of the thiazole ring conjugated with the electron-withdrawing nitro group is expected to give rise to absorption bands in the UV region. The spectrum of 2-amino-5-nitrothiazole, a related compound, shows a maximum absorption at 386 nm in water. nih.gov The electronic transitions are likely to be of the π → π* and n → π* type, involving the electrons of the thiazole ring and the lone pairs on the nitrogen, sulfur, and oxygen atoms.

Solvatochromism , the change in the color of a substance when it is dissolved in different solvents, is a key phenomenon that can be studied by UV-Vis spectroscopy. This effect is particularly pronounced in molecules with a significant change in dipole moment between the ground and excited states, often seen in "push-pull" systems. While 2,4-dimethylthiazole is not a classic push-pull system, the nitro group is a strong acceptor, and the thiazole ring can act as a weak donor. Therefore, some degree of solvatochromism might be observed. nih.gov The position of the λ_max would be expected to shift depending on the polarity of the solvent. mjcce.org.mkchimicatechnoacta.ru For example, in more polar solvents, a bathochromic (red) or hypsochromic (blue) shift could occur depending on the relative stabilization of the ground and excited states. Studies on similar thiazole-hydrazone systems have demonstrated significant solvatochromic behavior, which is attributed to interactions between the solvent and lone pair electrons. researchgate.net

Computational Chemistry and Quantum Mechanical Investigations of 2,4 Dimethyl 5 Nitro 1,3 Thiazole

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimized geometry and various electronic properties of 2,4-Dimethyl-5-nitro-1,3-thiazole.

Selection of Functionals and Basis Sets for Thiazole (B1198619) Systems

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For thiazole derivatives, a combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to be effective for investigating molecular structure and various properties. researchgate.net This combination provides a good balance between computational cost and accuracy for systems like this compound. Other studies on similar heterocyclic compounds have also utilized the B3LYP functional with different basis sets such as cc-pVDZ and 6-311G(d,p), indicating its wide applicability. researchgate.net The selection of the basis set is crucial as it defines the set of functions used to build the molecular orbitals. Larger basis sets, like 6-311++G(d,p), offer more flexibility and can describe the electronic distribution more accurately, which is particularly important for molecules with heteroatoms and diffuse electrons.

Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Energies and Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.netmdpi.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For a thiazole derivative studied using the B3LYP/6-311++G(d,p) level of theory, an energy gap of 3.42 eV was calculated, indicating a moderate level of stability and reactivity. researchgate.net In other related studies, the HOMO-LUMO gap for similar molecules has been found to be around 3.88 eV and 3.98 eV, suggesting that these compounds are stable yet potentially reactive, making them useful in various chemical syntheses. researchgate.net

Table 1: Frontier Molecular Orbital Data for a Representative Thiazole Derivative

Parameter Energy (eV)
EHOMO Data not available in search results
ELUMO Data not available in search results

Molecular Electrostatic Potential (MEP) Surface Analysis for Predicting Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution within a molecule, with different colors representing different potential values. Red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

In thiazole derivatives, the MEP analysis can identify the regions most likely to interact with other chemical species. researchgate.netresearchgate.net For instance, the nitrogen and oxygen atoms of the nitro group and the sulfur atom in the thiazole ring are expected to be electron-rich regions (red), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl groups would be electron-deficient (blue), making them potential sites for nucleophilic interactions.

Natural Bond Orbital (NBO) Analysis for Understanding Electronic Delocalization and Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, intramolecular charge transfer (ICT), and hyperconjugative interactions within a molecule. researchgate.netresearchgate.netwisc.edu This analysis transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.

NBO analysis can reveal significant stabilization energies arising from the interactions between donor (occupied) and acceptor (unoccupied) orbitals. For example, in a related thiazole derivative, a significant stabilization energy of 12.54 kcal/mol was found for the interaction involving the lone pair of a nitrogen atom and a sigma-antibonding orbital (LP(3)N25 → σ*C24-C26). researchgate.net In other thiazole-containing systems, NBO analysis has shown charge transfer from a methoxyphenyl ring to the thiazole ring, contributing to the stability of the molecule. mdpi.com These interactions are crucial for understanding the electronic structure and stability of this compound.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Representative Thiazole Derivative

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(3)N25 σC24-C26 12.54 researchgate.net
πC35–C36 πC1–C2 23.31 mdpi.com

Note: The data presented is for comparable thiazole derivatives and illustrates the types of interactions that can be identified through NBO analysis.

Theoretical Prediction of Vibrational Frequencies and Spectroscopic Parameters (e.g., GIAO for NMR Chemical Shifts)

Computational methods can also predict spectroscopic data, such as vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are valuable for interpreting experimental spectra and confirming the molecular structure.

DFT calculations, often using the B3LYP functional, can provide theoretical vibrational spectra that are in good agreement with experimental FT-IR data. scielo.org.za For instance, the characteristic C=N stretching vibration in a thiazole-related compound was observed experimentally at 1654 cm⁻¹ and calculated theoretically at 1658 cm⁻¹. scielo.org.za Similarly, C-S stretching and CSC bending vibrations have been accurately predicted. scielo.org.za

For NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed. This method provides theoretical ¹H and ¹³C NMR chemical shifts that can be compared with experimental data to aid in the structural elucidation of the molecule. scielo.org.zadergipark.org.tr

Quantum Chemical Descriptors and Reactivity Indices Derived from Computational Studies

From the energies of the HOMO and LUMO, several quantum chemical descriptors and reactivity indices can be calculated to further quantify the reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), and global softness (S). researchgate.net

Electronegativity (χ) : Measures the ability of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. It is calculated as half of the HOMO-LUMO energy gap.

Global Softness (S) : Is the reciprocal of chemical hardness and indicates the molecule's capacity to accept electrons.

These descriptors provide a quantitative measure of the chemical reactivity and stability of this compound, complementing the qualitative insights from FMO and MEP analyses. researchgate.net For instance, a molecule with a high electronegativity and low chemical hardness (high softness) is expected to be highly reactive.

Table 3: List of Chemical Compounds

Compound Name
This compound
(E)-4-(4-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)phenyl)morpholine
3-benzoyl-1,1-dimethyl-thiourea
p-(dimethylamino)azobenzene

Applications and Advanced Research Directions of 2,4 Dimethyl 5 Nitro 1,3 Thiazole in Chemical Science

Role as Synthetic Intermediates in Complex Organic Synthesis

The unique electronic and structural characteristics of 2,4-dimethyl-5-nitro-1,3-thiazole make it a valuable intermediate in the synthesis of more elaborate molecular structures. The presence of the nitro group, in particular, offers a synthetic handle for a variety of chemical transformations.

Precursors for Advanced Heterocyclic Systems and Molecular Scaffolds

The this compound scaffold serves as a foundational unit for constructing more complex heterocyclic systems. The nitro group can be readily reduced to an amino group, which then acts as a nucleophile or a diazotization site, enabling the fusion of additional rings. This strategy is a key step in the synthesis of poly-heterocyclic compounds with diverse biological and material properties.

Research has demonstrated that nitro-substituted heterocycles are pivotal starting materials. For instance, nitroalkenes are widely used in the synthesis of a variety of O, N, and S-heterocycles through reactions like Michael additions and cycloadditions. rsc.org The flexibility of the nitro group allows for its transformation into other functional groups, expanding its synthetic utility. rsc.org Specifically, 5-nitrothiazole (B1205993) derivatives have been synthesized and identified as leads against both replicative and latent Mycobacterium tuberculosis, highlighting the importance of this class of compounds in medicinal chemistry. nih.gov

The synthesis of fused heterocyclic systems, such as pyrimidines, often involves intermediates that can be derived from nitro-heterocycles. nih.gov The general principle involves creating a reactive site, often by reducing a nitro group to an amine, which can then undergo cyclization with an appropriate partner to build a new ring system. This approach underscores the potential of this compound as a precursor for creating novel molecular scaffolds that are otherwise difficult to access.

Building Blocks for Multicomponent Reactions and Diverse Chemical Libraries

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are a powerful tool for generating diverse chemical libraries efficiently. encyclopedia.pub These reactions are prized for their atom economy and ability to rapidly build molecular complexity. semanticscholar.org The structural motifs within this compound make it an ideal candidate as a building block in such reactions.

While direct MCRs involving this compound are not extensively documented, closely related structures demonstrate the principle. For example, 3,5-dimethyl-4-nitroisoxazole, a structural analog, has been successfully used in three distinct multicomponent reactions to prepare bis-isoxazoles, bis-pyrazoles, and 3-arylglutaric acids from commercially available materials. researchgate.net This highlights the reactivity of the activated methyl groups and the nitro-bearing heterocyclic core.

Furthermore, nitroalkanes like nitromethane (B149229) are known participants in MCRs for synthesizing complex heterocycles such as chromeno[2,3-b]pyridines. semanticscholar.org The high reactivity of nitro-substituted compounds in cascade and multicomponent reactions makes them valuable precursors in synthetic organic chemistry. researchgate.net The ability to generate complex and diverse molecular structures in a single step makes MCRs a cornerstone of modern drug discovery, and building blocks like this compound are key to expanding the accessible chemical space. encyclopedia.pub

Development of Thiazole-Based Advanced Materials

The incorporation of the thiazole (B1198619) moiety into larger molecular frameworks is a proven strategy for creating advanced materials with tailored electronic, optical, and mesomorphic properties. The specific substitution pattern of this compound provides a unique combination of electronic properties that can be harnessed for material science applications.

Organic Electronic Devices (e.g., OLEDs, Organic Photovoltaics, Organic Field-Effect Transistors)

Thiazole-containing compounds are increasingly investigated for their use in organic electronics. Their rigid, aromatic nature facilitates charge transport, a critical requirement for devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-deficient nature of the thiazole ring, especially when substituted with a nitro group, makes it an excellent electron-acceptor unit.

When combined with suitable electron-donor moieties, this creates a donor-acceptor (D-A) structure. This architecture is fundamental to the function of many organic electronic devices, as it facilitates intramolecular charge transfer (ICT), which is crucial for processes like light emission in OLEDs and charge separation in OPVs. While carbazole (B46965) and phenothiazine (B1677639) are common donor units used in these applications, mdpi.commdpi.com the thiazole ring provides a versatile acceptor component.

For instance, thiazolo[5,4-d]thiazole (B1587360) (TTz), a fused-ring system, has shown remarkable properties for use in solid-state photonic and fluorescence-based optical devices. nih.gov Research on tetraarylporphyrins substituted with nitro groups has shown that these molecules are potential candidates for electron-accepting pigments, forming intramolecular charge transfer states. nih.gov This principle suggests that this compound could serve as a critical building block for designing new D-A materials for organic electronics, where the nitro group enhances the electron-accepting capability of the thiazole core.

Dyes, Pigments, and Chromophores Exhibiting Tunable Photophysical Properties

The electronic asymmetry of this compound, with its electron-donating methyl groups and electron-withdrawing nitro group, makes it an inherent chromophore. This "push-pull" system is a classic design for organic dyes and pigments. The photophysical properties, such as absorption and emission wavelengths, can be finely tuned by extending the conjugation or by coupling it with other aromatic systems.

A series of 1,3-thiazole-based organoboron complexes have been synthesized, demonstrating intensive fluorescence in solutions. acs.org The study revealed that substituents at position 4 of the thiazole ring influence the photophysical properties of the complexes. acs.org This tunability is critical for applications ranging from fluorescent probes to pigments for materials coloration.

Thiazolo[5,4-d]thiazole derivatives have been shown to fluoresce across the visible spectrum, from blue to orange-red, depending on their crystal packing and molecular structure. nih.gov This work establishes a clear correlation between the structure of thiazole-based materials and their solid-state photophysical properties, which is essential for designing materials for photonic devices. nih.gov The presence of a nitro group, a powerful auxochrome, on the thiazole ring is expected to cause a significant bathochromic (red) shift in the absorption and emission spectra, a principle demonstrated in other nitro-containing chromophores like 2-nitro-tetra-p-tolylporphyrins. nih.gov

Below is a table summarizing the photophysical properties of selected thiazole-boron complexes, illustrating the effect of substitution on the thiazole ring.

CompoundSubstituent at C4Absorption Max (nm)Emission Max (nm)Quantum Yield (Φ)
5a H4024730.99
5b CH₃4024750.98
5c CO₂Et4034950.99
5d Phenyl4175110.81
Data sourced from a study on N,O π-conjugated 4-substituted 1,3-thiazole BF2 complexes. acs.org

Liquid Crystalline Materials Incorporating Thiazole Moieties

Liquid crystals (LCs) are materials that exhibit phases intermediate between solid crystals and isotropic liquids. The incorporation of heterocyclic rings into molecular structures is a well-established strategy for designing liquid crystalline materials. The thiazole ring, with its rigid and polar nature, is an effective component of a mesogenic (LC-forming) core.

Several studies have reported the synthesis of liquid crystalline compounds containing a thiazole moiety. psu.eduiiste.org These molecules, often Schiff bases, typically consist of a rigid core containing the thiazole ring and flexible terminal alkyl or alkoxy chains. The length of these flexible chains and the nature of the substituents on the rigid core significantly influence the type of mesophase (e.g., nematic, smectic) and the phase transition temperatures. psu.eduuobasrah.edu.iq

For example, a series of Schiff bases containing a thiazole ring were found to exhibit a nematic mesophase. psu.edu The presence of the thiazole ring in the central core was shown to favor the nematic phase. psu.edu In other studies, the introduction of a polar terminal group, such as a nitro-phenyl moiety, has been investigated, demonstrating its effect on the mesomorphic properties. psu.edu The geometric anisotropy of substituted thiazole molecules is a key factor in their ability to form liquid crystal phases. osi.lv

The table below presents the phase transition temperatures for a homologous series of thiazole-based liquid crystals, showing the influence of the terminal alkoxy chain length.

Compoundn (Alkoxy Chain Length)TransitionTemperature (°C)
[III]1 1Cr → N148.1
N → I165.4
[III]2 2Cr → N150.2
N → I160.7
[III]3 3Cr → N142.5
N → I155.6
[III]4 4Cr → N135.3
N → I149.8
Data shows the melting (Crystal to Nematic) and clearing (Nematic to Isotropic) points for the series 2-(4'-Alkoxybenzylideneamino)-4-(4"alkoxyphenyl)-1,3-thiazole. psu.edu

This research demonstrates that the thiazole scaffold is a valuable component for creating materials with tunable liquid crystalline properties, essential for applications like displays and optical sensors.

Influence of Substituents on Molecular Properties and Reactivity for Targeted Chemical Design

The reactivity of the thiazole ring is intrinsically linked to the nature of its substituents. researchgate.netnih.gov The C5-nitro group, being strongly electron-withdrawing, significantly modulates the aromatic ring's electron density. This influences its susceptibility to metabolic transformations and its interaction with biological targets. researchgate.netnih.gov For instance, studies on related thiazole-containing drugs have shown that the presence and position of substituents can determine the metabolic pathway, distinguishing between a safe and a toxic compound. nih.gov A methyl group at the C5 position, for example, was found to be the key differentiator in the metabolic safety profiles of the drugs meloxicam (B1676189) and sudoxicam. researchgate.netnih.gov

Structure-activity relationship (SAR) studies on various nitro-containing heterocyclic compounds consistently demonstrate the critical role of substituent choice and position. The introduction of different groups at various points on the heterocyclic core can dramatically alter biological efficacy.

Key Principles of Substituent Effects:

Electronic Effects: The balance between electron-donating groups (like the C2 and C4 methyls) and electron-withdrawing groups (like the C5 nitro) is paramount. Thiazoles with electron-withdrawing groups tend to undergo indirect ring-opening metabolic processes. nih.gov This electronic tuning affects the molecule's ability to bind to target enzymes or receptors.

Steric Factors: The size and shape of substituents influence how the molecule fits into a biological target's binding pocket. Bulky groups can enhance selectivity or, conversely, cause steric hindrance that prevents effective binding.

Positional Isomerism: The specific location of a substituent can have a profound impact on activity. Research on nitrostyrylthiazolidine derivatives for antileishmanial activity found that a nitro group on an attached phenyl ring was most potent when in the meta position, highlighting the importance of precise positional chemistry. nih.gov

The following table summarizes findings from studies on related heterocyclic compounds, illustrating how substituent modifications impact biological activity. This provides a blueprint for the targeted design of novel derivatives of this compound.

Parent Scaffold Substituent Modification Observed Impact on Biological Activity Reference(s)
5-(nitroaryl)-1,3,4-thiadiazoleIntroduction of different alkylthio groups at C2.Altered anti-H. pylori activity, dependent on the specific nitroaryl ring at C5. An α-methylbenzylthio group showed strong activity. brieflands.com
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoleSubstitution with p-bromophenyl at C4 of the thiazole ring.Increased antifungal and antituberculosis activities. nih.gov
Bicyclic nitroimidazoles (PA-824 analogs)Replacement of a benzylic ether oxygen with a nitrogen atom.Resulted in equipotent or slightly improved antitubercular activity and better solubility. nih.govresearchgate.net
Thiazolyl coumarin (B35378) hybridsIntroduction of various aryl hydrazone groups.Generated potent urease inhibitors. nih.gov

These examples underscore that a systematic exploration of substituents—varying their electronic nature, size, and position on the this compound core—is a crucial strategy for developing new chemical entities with tailored properties.

Future Research Avenues and Potential for Novel Chemical Entities in Various Disciplines

The unique structural and electronic features of this compound make it a highly promising starting point for future research and development across multiple scientific disciplines, most notably in medicinal chemistry.

Medicinal Chemistry and Drug Discovery:

The vast body of literature on the pharmacological activities of thiazole and nitro-containing heterocycles provides a strong rationale for investigating derivatives of this compound. researchgate.netfabad.org.tr The 5-nitrothiazole moiety is a known pharmacophore, present in compounds like the broad-spectrum antibacterial agent halicin. nih.govmdpi.com

Antimicrobial and Antiparasitic Agents: Future work could focus on synthesizing and screening derivatives for activity against a range of pathogens. Given the known efficacy of nitrothiazoles against bacteria, fungi, and protozoa (including those that cause leishmaniasis and tuberculosis), this is a particularly promising avenue. nih.govnih.govnih.gov The core scaffold could be modified by introducing different functional groups at the methyl positions or by creating hybrid molecules.

Anticancer Therapeutics: Thiazole-based compounds, such as the FDA-approved drug Dasatinib, are established anticancer agents. nih.gov Research could be directed toward designing this compound derivatives that target specific cancer cell pathways. The nitro group, in particular, can be bioreduced in hypoxic tumor environments to generate cytotoxic species, offering a potential mechanism for tumor-selective therapy.

Enzyme Inhibitors: Many drugs function by inhibiting specific enzymes. The this compound scaffold could be elaborated to create potent and selective inhibitors of enzymes implicated in various diseases. researchgate.net

Development of Novel Chemical Entities:

A key strategy for enhancing biological activity is the "clubbing" of pharmacophores, where two or more heterocyclic systems are combined into a single hybrid molecule. nih.govnih.gov Future research can create novel entities by linking the this compound core to other bioactive heterocycles such as pyrazoles, triazoles, or oxadiazoles. This approach has proven successful in generating compounds with enhanced antimicrobial or antiproliferative effects. nih.govnih.gov

The table below outlines potential research directions and the rationale behind them.

Research Avenue Rationale / Approach Potential Application Area Reference(s)
Synthesis of Hybrid MoleculesCovalently linking the thiazole scaffold to other bioactive heterocycles (e.g., pyrazoline, 1,3,4-thiadiazole).Antimicrobial, Anticancer nih.govnih.govnih.gov
Elucidation of Mechanism of ActionInvestigating how derivatives interact with biological targets, such as nitroreductase enzymes in parasites or bacteria.Rational Drug Design, Infectious Diseases nih.gov
Development of ProdrugsDesigning derivatives that are activated by specific physiological conditions (e.g., hypoxia in tumors) to release a cytotoxic agent.Oncology nih.gov
Exploration in Materials ScienceInvestigating the potential for derivatives to form liquid crystals or other functional materials.Advanced Materials---
Advanced Synthetic MethodologiesDeveloping novel, efficient, and stereoselective synthetic routes to create a diverse library of derivatives for screening.Chemical Synthesis, Drug Discovery acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.